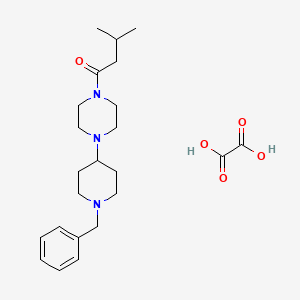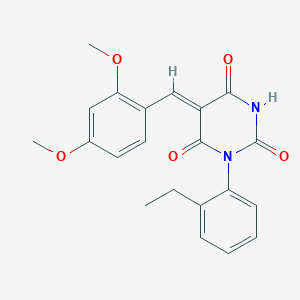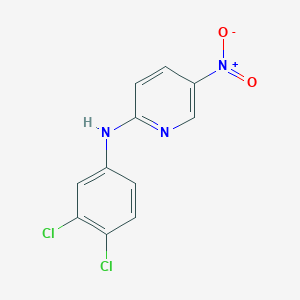
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally as a substitute for amphetamines and MDMA. However, it has also been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate is not fully understood. However, it is known to act as a dopamine and serotonin reuptake inhibitor, as well as a monoamine oxidase inhibitor. It also has affinity for various receptors such as the 5-HT1A, 5-HT2A, and 5-HT2B receptors.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, leading to its psychoactive effects. It has also been shown to increase heart rate, blood pressure, and body temperature. In animal studies, it has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate in lab experiments is that it is a relatively inexpensive and easy to synthesize compound. However, it has limitations in terms of its potential toxicity and potential for abuse.
Direcciones Futuras
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate. One area of interest is its potential therapeutic use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate and its potential therapeutic applications.
Métodos De Síntesis
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate can be synthesized by reacting piperazine with benzyl chloride and 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then converted to its oxalate salt by reacting with oxalic acid.
Aplicaciones Científicas De Investigación
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C2H2O4/c1-18(2)16-21(25)24-14-12-23(13-15-24)20-8-10-22(11-9-20)17-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-7,18,20H,8-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQBKSYAWHHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)